

The Therapeutic Potential of Cinnoline-Based PI3K Inhibitors: A Comparative Guide

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Compound of Interest

Compound Name: *PI3K-IN-29*

Cat. No.: *B15579399*

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The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. This has made the development of PI3K inhibitors a key focus of oncology research. Among the numerous scaffolds explored, cinnoline derivatives have emerged as a promising class of potent PI3K inhibitors. This guide provides a comparative analysis of **PI3K-IN-29**, a representative cinnoline-based inhibitor, and its analogues, alongside other well-established PI3K inhibitors. The information presented herein is supported by experimental data to aid in the evaluation of their therapeutic potential.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of **PI3K-IN-29** and its analogues against the four Class I PI3K isoforms, as well as their anti-proliferative effects on various cancer cell lines. For comparison, data for other notable PI3K inhibitors are also included.

Table 1: In Vitro Inhibitory Activity of Cinnoline Derivatives Against PI3K Isoforms

Compound	R	PI3K α IC50 (nM)	PI3K β IC50 (nM)	PI3K δ IC50 (nM)	PI3K γ IC50 (nM)
PI3K-IN-29 (Compound 25)	4-morpholinyl	25	115	8	45
Analogue 1	4-methylpiperazin-1-yl	35	150	12	60
Analogue 2	4-(dimethylamino)piperidin-1-yl	42	180	15	75
Analogue 3	4-hydroxypiperidin-1-yl	60	250	28	110

Data extracted from a key study on the discovery of cinnoline derivatives as potent PI3K inhibitors.[\[1\]](#)[\[2\]](#)

Table 2: Anti-Proliferative Activity of **PI3K-IN-29**

Cell Line	Cancer Type	PI3K-IN-29 IC50 (μ M)
U87MG	Glioblastoma	0.264
HeLa	Cervical Cancer	2.04
HL60	Promyelocytic Leukemia	1.14

PI3K-IN-29 (also referred to as compound 25 in some literature) displays potent inhibitory activity against these human tumor cell lines.[\[1\]](#)[\[3\]](#)

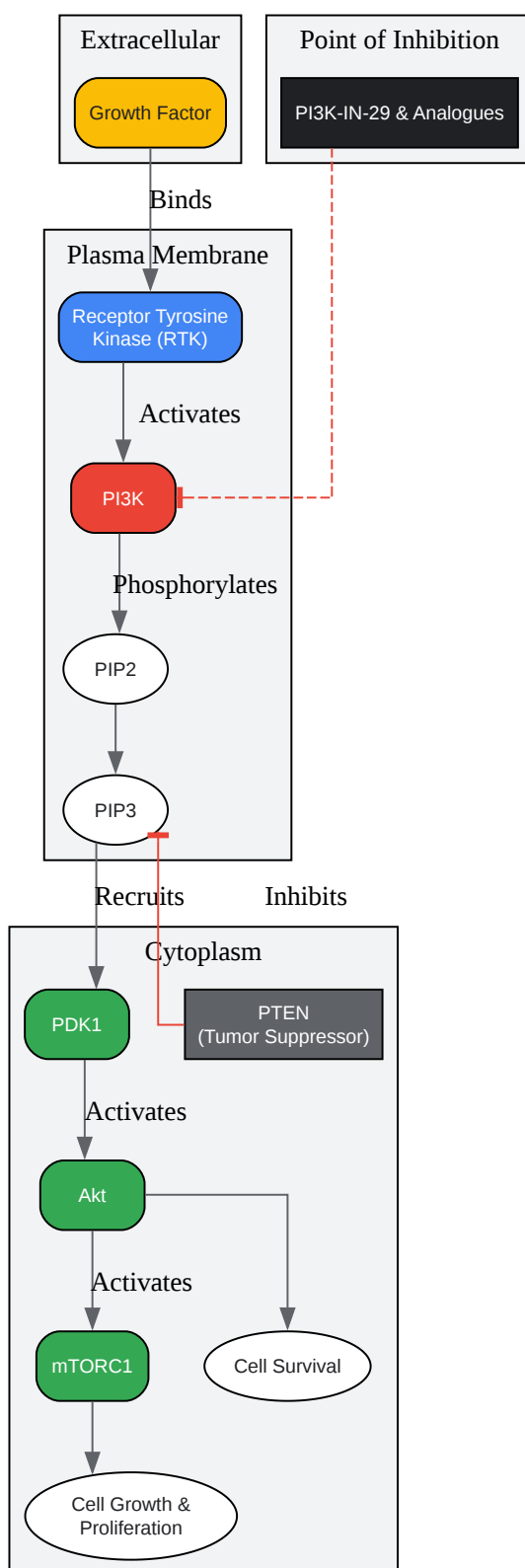
Table 3: Comparative In Vitro Inhibitory Activity of Selected PI3K Inhibitors

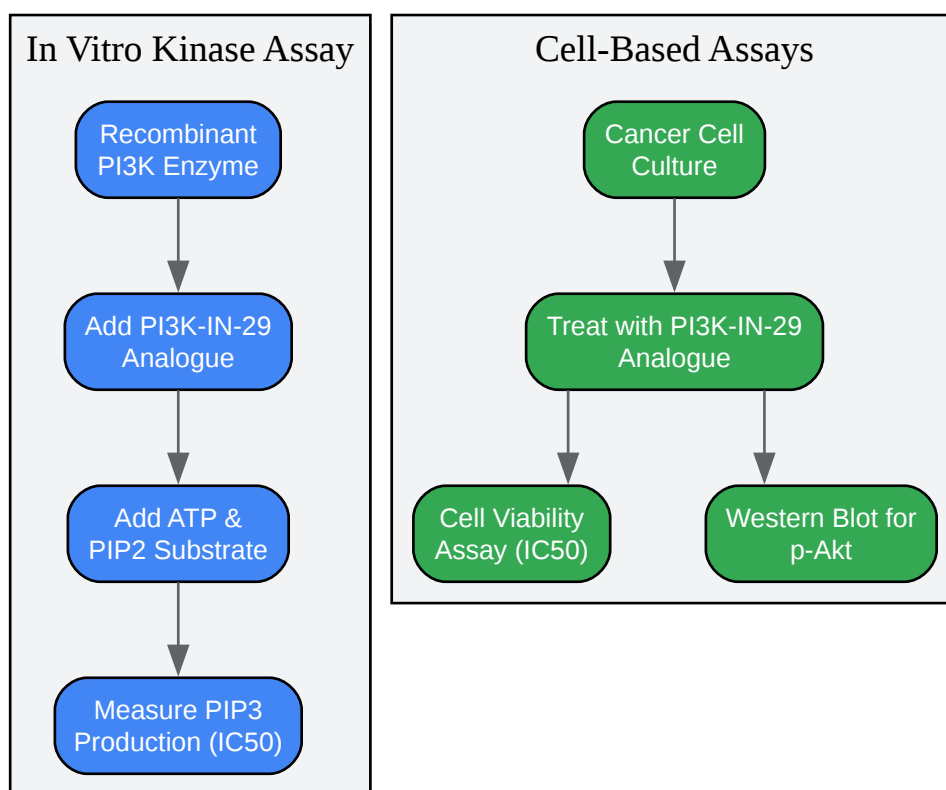
Inhibitor	Type	PI3K α IC50 (nM)	PI3K β IC50 (nM)	PI3K δ IC50 (nM)	PI3K γ IC50 (nM)
Buparlisib (BKM120)	Pan-PI3K	52	166	116	262
Pictilisib (GDC-0941)	Pan-PI3K	3.3	3.3	3.3	75
Idelalisib (CAL-101)	PI3K δ -selective	820	8,600	2.5	2,100
Duvelisib (IPI-145)	PI3K δ/γ -selective	-	-	2.5	27
AS-041164	PI3K γ -selective	240	1450	1700	70

IC50 values are compiled from various sources and may vary depending on assay conditions. [\[4\]](#)[\[5\]](#)

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language for use with Graphviz.





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